[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine
Description
Properties
IUPAC Name |
[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-3-7(5-8)10-12-9(6-11)15-13-10/h2-5H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFVWFUXCAARRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the methanamine and methoxyphenyl groups. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce various amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that derivatives of 1,2,4-oxadiazole exhibit antimicrobial, antifungal, and anticancer activities, making them promising candidates for drug development .
Medicine
In medicine, this compound and its derivatives are being explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including bacterial infections and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their mechanical strength and thermal stability .
Mechanism of Action
The mechanism of action of [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The 1,2,4-oxadiazole-methanamine scaffold is versatile, with modifications at the phenyl ring or oxadiazole core significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity : Hydrophobic substituents (e.g., p-tolyl) improve membrane permeability, while hydrochlorides (e.g., 4-chlorophenyl analog) enhance aqueous solubility .
- Bioactivity : The 4-fluorophenyl analog demonstrates antituberculosis activity, suggesting halogenated derivatives may target bacterial enzymes .
Biological Activity
The compound [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS No. 937665-68-4) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including its potential as an anticancer agent, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.22 g/mol |
| CAS Number | 937665-68-4 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and p53 pathway modulation. Specifically, compounds similar to this compound have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
The mechanisms by which this compound exerts its biological effects may include:
- Apoptosis Induction : Flow cytometry assays have revealed that this compound can trigger apoptosis in cancer cells in a dose-dependent manner.
- Inhibition of Key Enzymes : Some oxadiazole derivatives act as inhibitors of histone deacetylases (HDACs), leading to altered gene expression associated with cancer progression .
Case Studies
A notable study published in MDPI explored the biological activity of various oxadiazole derivatives, revealing that certain compounds exhibited higher cytotoxicity than established chemotherapeutics like doxorubicin. The study emphasized the need for further modifications to enhance the pharmacological profiles of these compounds .
In another research effort, derivatives were tested against multiple cancer cell lines, demonstrating significant activity with IC50 values ranging from 0.12 to 15.63 µM. These findings suggest that this compound could be a promising candidate for further development in cancer therapy .
Summary of Findings
The current understanding of this compound's biological activity underscores its potential as an anticancer agent. Key findings include:
- Cytotoxic Activity : Effective against various cancer cell lines with promising IC50 values.
- Mechanistic Insights : Induces apoptosis and inhibits HDACs.
Further research is necessary to optimize its structure for enhanced efficacy and safety profiles.
Q & A
Basic Questions
Q. What are the common synthetic routes for [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like amidoximes and carboxylic acids. Key steps include:
- Precursor Activation : Reacting 3-methoxybenzamide derivatives with hydroxylamine to form amidoximes.
- Cyclization : Using polyphosphoric acid (PPA) or other cyclodehydrating agents to form the 1,2,4-oxadiazole ring under controlled temperatures (80–120°C) .
- Purification : Column chromatography or recrystallization to isolate the product.
- Critical Parameters : Temperature control during cyclization minimizes side reactions, while solvent polarity (e.g., ethanol vs. DMF) affects crystallization efficiency .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- FT-IR : Look for absorption bands at ~1650 cm⁻¹ (C=N stretch in oxadiazole) and ~3350 cm⁻¹ (N-H stretch from the methanamine group) .
- NMR :
- ¹H NMR : A singlet at δ 4.1–4.3 ppm (CH₂NH₂), aromatic protons at δ 6.8–7.5 ppm (3-methoxyphenyl), and a methoxy singlet at δ 3.8 ppm .
- ¹³C NMR : Peaks at ~167 ppm (oxadiazole C=N), ~55 ppm (OCH₃), and ~160 ppm (aromatic carbons adjacent to methoxy) .
- Mass Spectrometry : Molecular ion peak at m/z 217 (C₁₀H₁₁N₃O₂) with fragmentation patterns confirming the oxadiazole ring .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize by-products, considering variables like solvent choice and catalyst systems?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency, but switch to ethanol for greener post-reaction crystallization .
- Catalyst Screening : Test PPA vs. POCl₃ for cyclization; PPA reduces HCl by-product formation but requires precise temperature control .
- By-Product Analysis : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., uncyclized amidoximes) and adjust reaction time accordingly.
- Example Data :
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| PPA | 100 | 78 | 95 |
| POCl₃ | 80 | 65 | 88 |
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsome models to assess if rapid metabolism in vivo reduces efficacy compared to in vitro .
- Solubility Profiling : Measure logP values; high lipophilicity (logP >2) may limit bioavailability despite strong in vitro receptor binding .
- Dose-Response Calibration : Conduct pharmacokinetic studies to align in vitro IC₅₀ values with achievable plasma concentrations in vivo .
Q. How does the position of the methoxy group on the phenyl ring affect the compound’s electronic properties and binding affinity compared to other substituents?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to compare electron-donating effects of 3-methoxy vs. 4-methoxy or halogen substituents. The 3-methoxy group creates a meta-directing electronic effect, altering charge distribution on the oxadiazole ring .
- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for targets (e.g., kinase enzymes). Data example:
| Substituent | Kd (nM) |
|---|---|
| 3-OCH₃ | 12.4 |
| 4-F | 8.7 |
| 3-Cl | 15.9 |
- SAR Analysis : The 3-methoxy group enhances solubility but may reduce steric complementarity compared to smaller substituents like fluorine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
